8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including dimethylamino, fluorophenoxy, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the chromenone core.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via a reductive amination reaction, where a dimethylamine reacts with an aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxyl derivatives
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the dimethylamino group can facilitate its interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Fluorophenoxy)methyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-(5-Fluoro-2-nitrophenoxy)acetic acid
Uniqueness
8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorophenoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO4/c1-24(2)9-11-13(25)8-7-10-15(26)17(18(19(21,22)23)28-16(10)11)27-14-6-4-3-5-12(14)20/h3-8,25H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBZGCPBHXBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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